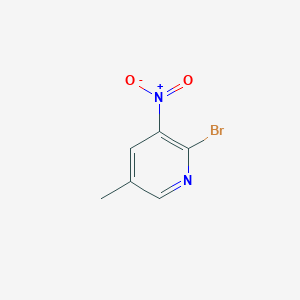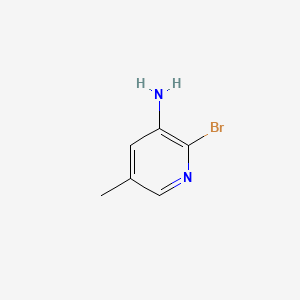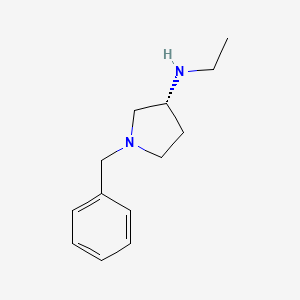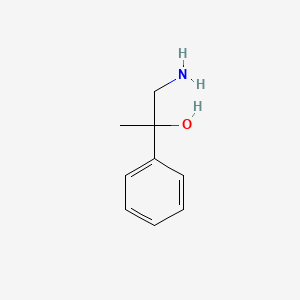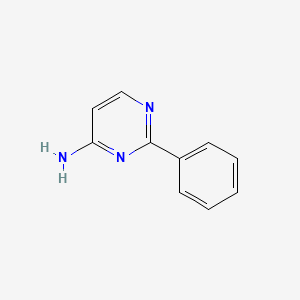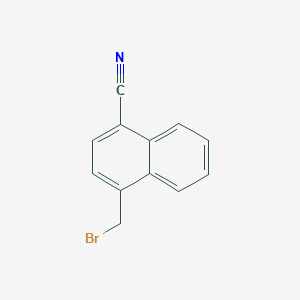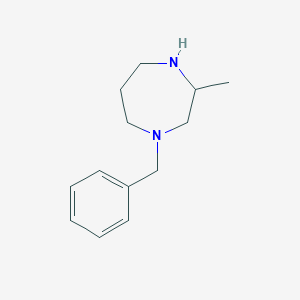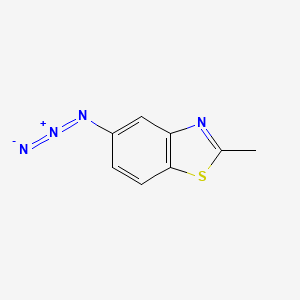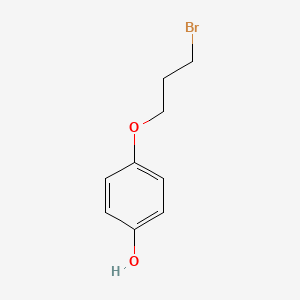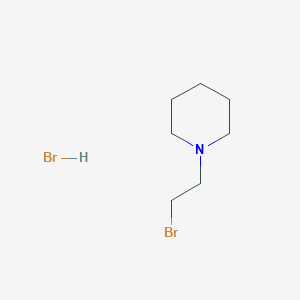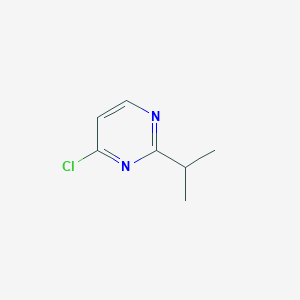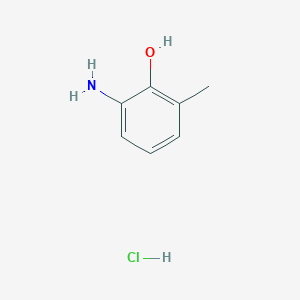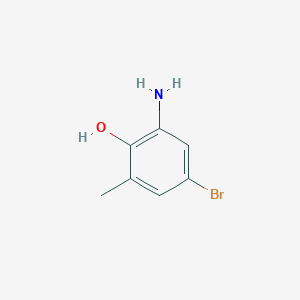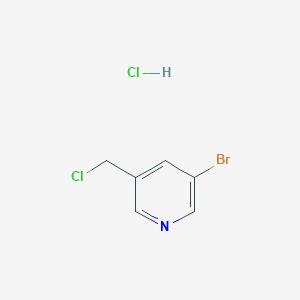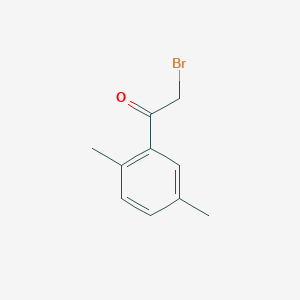
2-溴-1-(2,5-二甲基苯基)乙酮
概述
描述
2-Bromo-1-(2,5-dimethylphenyl)ethanone is a chemical compound that has been synthesized and studied in various research contexts. It is characterized by the presence of a bromine atom and a 2,5-dimethylphenyl group attached to an ethanone moiety. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related brominated compounds has been reported in several studies. For instance, a 7-step procedure for synthesizing enantiomerically pure diarylethanes starting from a related methanone compound was developed, highlighting the importance of chiral resolution in the synthesis of optically active compounds . Another study reported the synthesis of 5-bromo-2,3-dimethylphenol through bromination and oxidation steps, demonstrating the reactivity of dimethylphenol derivatives under halogenation conditions . Additionally, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was achieved through a halogen-exchange reaction, indicating the versatility of brominated compounds in chemical transformations .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and is often elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a related 1,2-bis(4-bromophenyl) compound was determined, revealing a planar pyrrole ring in the crystal structure . Such structural analyses are crucial for understanding the properties and reactivity of brominated aromatic compounds.
Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions, including electrophilic substitution with rearrangement. A study on the bromination of 2,4-dimethylphenol discussed the formation of multiple brominated products and the mechanisms involved in these reactions . Furthermore, the Lewis acid-catalyzed reaction of 2,4-dimethylphenol with a brominated acetophenone derivative resulted in the formation of a benzofuran compound, showcasing the reactivity of brominated intermediates in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine and other substituents on the aromatic ring. These properties are essential for the application of these compounds in various chemical processes. For instance, the synthesis of thiazole derivatives from a related 2-bromo-1-(3,4-dimethylphenyl)ethanone compound demonstrated the potential fungicidal activity of these compounds, which is related to their chemical structure and properties . Additionally, the phase transfer catalyzed polymerization of a brominated phenol highlighted the influence of substituents on the reactivity and molecular weight control in polymer synthesis .
科学研究应用
Use in Early Discovery Research
- Scientific Field : Early Discovery Research
- Application Summary : This compound is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in the initial stages of research where scientists are exploring different chemical structures for potential applications .
- Methods of Application : The specific methods of application would depend on the individual research project. As this is a chemical compound, it would typically be used in laboratory experiments involving chemical reactions .
- Results or Outcomes : The outcomes would also depend on the individual research project. In early discovery research, the goal is often to identify promising compounds for further study .
Use in Synthesis of Imidazole Containing Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The specific methods of application would involve organic synthesis procedures to create imidazole containing compounds .
- Results or Outcomes : The outcomes of these syntheses are new compounds with potential therapeutic applications .
Use in Synthesis of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones
- Scientific Field : Medicinal Chemistry
- Application Summary : Synthesized lactones showed antineoplastic activity against canine cancer lines .
- Methods of Application : The specific methods of application would involve organic synthesis procedures to create enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones .
- Results or Outcomes : The outcomes of these syntheses are new compounds with potential antineoplastic activity .
Use in Psychoactive Substances
- Scientific Field : Pharmacology
- Application Summary : 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) has recently emerged as a new psychoactive substance (NPS) .
- Methods of Application : This compound is most commonly consumed orally although there are indications that it might also be ingested by inhalation or ‘smoking’ .
- Results or Outcomes : The outcomes of this application are psychoactive effects .
Use in Chemical Collections
- Scientific Field : Chemical Research
- Application Summary : This compound is provided to researchers as part of a collection of unique chemicals . It’s used in various stages of research where scientists are exploring different chemical structures for potential applications .
- Methods of Application : The specific methods of application would depend on the individual research project. As this is a chemical compound, it would typically be used in laboratory experiments involving chemical reactions .
- Results or Outcomes : The outcomes would also depend on the individual research project. In research, the goal is often to identify promising compounds for further study .
Use in Gas Chromatography
- Scientific Field : Analytical Chemistry
- Application Summary : This compound is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- Methods of Application : The compound is vaporized and carried by an inert gas through a column. The stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column .
- Results or Outcomes : The outcomes of this application are the separation and analysis of compounds .
Use in Chemical Collections
- Scientific Field : Chemical Research
- Application Summary : This compound is provided to researchers as part of a collection of unique chemicals . It’s used in various stages of research where scientists are exploring different chemical structures for potential applications .
- Methods of Application : The specific methods of application would depend on the individual research project. As this is a chemical compound, it would typically be used in laboratory experiments involving chemical reactions .
- Results or Outcomes : The outcomes would also depend on the individual research project. In research, the goal is often to identify promising compounds for further study .
Use in Gas Chromatography
- Scientific Field : Analytical Chemistry
- Application Summary : This compound is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- Methods of Application : The compound is vaporized and carried by an inert gas through a column. The stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column .
- Results or Outcomes : The outcomes of this application are the separation and analysis of compounds .
安全和危害
属性
IUPAC Name |
2-bromo-1-(2,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKPAIUSINHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504289 | |
| Record name | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,5-dimethylphenyl)ethanone | |
CAS RN |
75840-13-0 | |
| Record name | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

